molecular formula C13H11NO4 B3005984 4-Methoxy-2-nitro-1-phenoxybenzene CAS No. 84594-95-6

4-Methoxy-2-nitro-1-phenoxybenzene

Cat. No.: B3005984
CAS No.: 84594-95-6
M. Wt: 245.234
InChI Key: QVCYQPIZAWIRIP-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitro-1-phenoxybenzene is an organic compound with the molecular formula C₁₃H₁₁NO₄. It is a derivative of benzene, characterized by the presence of methoxy, nitro, and phenoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-nitro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and a base such as sodium hydroxide for the subsequent substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-2-nitro-1-phenoxybenzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-methoxy-diphenylaether
  • 3-Nitro-4-phenoxyanisole

Uniqueness

4-Methoxy-2-nitro-1-phenoxybenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

4-methoxy-2-nitro-1-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-11-7-8-13(12(9-11)14(15)16)18-10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCYQPIZAWIRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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